molecular formula C14H30O B14215223 4-Dodecanol, 6-ethyl- CAS No. 574730-30-6

4-Dodecanol, 6-ethyl-

Cat. No.: B14215223
CAS No.: 574730-30-6
M. Wt: 214.39 g/mol
InChI Key: PEMNVJXSHLBJGU-UHFFFAOYSA-N
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Description

4-Dodecanol, 6-ethyl- is an organic compound belonging to the class of fatty alcohols. These compounds are characterized by a long aliphatic chain with a hydroxyl group (-OH) attached to one end. 4-Dodecanol, 6-ethyl- is a derivative of dodecanol, which is commonly used in various industrial applications due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Dodecanol, 6-ethyl- can be synthesized through several methods. One common laboratory method involves the Bouveault-Blanc reduction of ethyl laurate . This process reduces the ester to the corresponding alcohol using sodium and ethanol as reducing agents.

Industrial Production Methods

Industrially, 4-Dodecanol, 6-ethyl- can be produced via the hydrogenation of fatty acids derived from palm kernel oil or coconut oil . This method involves the catalytic hydrogenation of the fatty acid methyl esters to produce the corresponding alcohols.

Chemical Reactions Analysis

Types of Reactions

4-Dodecanol, 6-ethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces hydrocarbons.

    Substitution: Produces alkyl halides.

Mechanism of Action

The mechanism of action of 4-Dodecanol, 6-ethyl- is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and other colloidal structures. This property is crucial in applications such as emulsification and solubilization of hydrophobic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Dodecanol, 6-ethyl- is unique due to its ethyl substitution, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it particularly useful in specific applications where these modified properties are advantageous .

Properties

CAS No.

574730-30-6

Molecular Formula

C14H30O

Molecular Weight

214.39 g/mol

IUPAC Name

6-ethyldodecan-4-ol

InChI

InChI=1S/C14H30O/c1-4-7-8-9-11-13(6-3)12-14(15)10-5-2/h13-15H,4-12H2,1-3H3

InChI Key

PEMNVJXSHLBJGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC)CC(CCC)O

Origin of Product

United States

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